[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]methanesulfonic acid
Description
This compound is a highly fluorinated sulfonic acid derivative characterized by a perfluorooctane sulfonyl group (C8F17SO2–) linked via an ethylamino bridge (–NH–CH2CH2–) to a methanesulfonic acid moiety (–CH2SO3H). The compound’s unique architecture suggests high thermal stability and resistance to chemical degradation, typical of per- and polyfluoroalkyl substances (PFAS) .
Properties
IUPAC Name |
[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]methanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F17NO5S2/c1-2-29(3-35(30,31)32)36(33,34)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h2-3H2,1H3,(H,30,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTQFEXYGLHZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CS(=O)(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730715 | |
| Record name | [Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94196-26-6 | |
| Record name | [Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]methanesulfonic acid is a perfluorinated compound known for its unique chemical properties and potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C12H10F17NO3S
- Molecular Weight : 571.25 g/mol
- CAS Number : 1691-99-2
- Structure : The compound features a sulfonamide functional group and multiple fluorinated carbon chains which contribute to its stability and hydrophobicity.
Toxicological Studies
Research indicates that perfluorinated compounds (PFCs), including this sulfonamide derivative, exhibit various toxicological effects:
- Acute Toxicity : Studies have shown that exposure can lead to acute toxicity in laboratory animals. For instance:
Endocrine Disruption
PFCs are recognized for their potential endocrine-disrupting effects. Research has indicated alterations in hormone levels and reproductive health in animal models exposed to similar compounds:
- Thyroid Hormones : Significant reductions in thyroid hormone levels were reported in studies involving similar PFCs .
- Reproductive Health : Changes in reproductive organ weights and histopathological changes were documented following prolonged exposure .
Carcinogenic Potential
The carcinogenic potential of perfluorinated compounds has been a subject of extensive research:
- Tumorigenesis Studies : Long-term studies have indicated an increased incidence of liver tumors in rats exposed to low doses over extended periods .
- Mechanisms of Action : The exact mechanisms remain under investigation but may involve disruption of cellular signaling pathways related to growth and apoptosis.
Case Studies
Several case studies provide insight into the biological effects of ethyl(1,1,...):
- Study on Liver Toxicity :
- Endocrine Effects Study :
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to key PFAS derivatives (Table 1):
Physicochemical Properties
- Acidity : The compound’s dual sulfonic acid groups likely confer extreme acidity, comparable to methanesulfonic acid (pKa ~ -1.9) . PFOS, by contrast, has a pKa of ~-3.07 .
- Solubility: The ethylamino linker may enhance water solubility relative to PFOS, which is sparingly soluble (solubility in water: 680 mg/L at 25°C).
- Thermal Stability : Expected to exceed 300°C, similar to PFOS derivatives .
Environmental and Toxicological Profiles
- Persistence : The perfluorooctane chain ensures environmental persistence, akin to PFOS (half-life >41 years in water) .
- N-EtFOSA, a precursor, is metabolized to PFOS in vivo .
- Regulatory Status : Likely subject to PFAS restrictions under EU REACH and U.S. EPA SNURs (e.g., significant new use rules under 40 CFR 721) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [Ethyl(heptadecafluorooctane-sulfonyl)amino]methanesulfonic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves fluorination and sulfonation steps. For example:
Fluorination : Use perfluorooctanesulfonyl chloride (PFOS-Cl) as a precursor, reacting with ethylamine under anhydrous conditions to form the sulfonamide intermediate .
Sulfonation : Methanesulfonic acid is introduced via nucleophilic substitution, requiring controlled pH (e.g., NaOH for deprotonation) to enhance reactivity .
- Key Considerations : Impurities like residual fluorinated byproducts (e.g., PFOS derivatives) must be minimized using HPLC purification. Yield optimization requires precise temperature control (40–60°C) and inert atmospheres .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- 19F NMR : Confirms fluorinated chain integrity (δ -80 to -120 ppm for CF2/CF3 groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M-H]⁻ ~ 614.98 g/mol) .
- FT-IR : Identifies sulfonic acid (S=O stretching at 1150–1250 cm⁻¹) and sulfonamide (N-SO2 at 1350 cm⁻¹) groups .
Q. What are the compound’s stability profiles under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Use buffered solutions (pH 2–12). The sulfonic acid group is stable in acidic conditions but may hydrolyze above pH 10 .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, making it suitable for high-temperature applications (e.g., fuel cell membranes) .
Advanced Research Questions
Q. How does the compound interact with biological membranes, and what methodologies quantify its permeability?
- Methodological Answer :
- Liposome Assays : Incorporate the compound into phosphatidylcholine liposomes. Use fluorescence quenching (e.g., calcein leakage) to measure membrane disruption .
- MD Simulations : Model interactions with lipid bilayers (e.g., POPC membranes) to predict diffusion coefficients and binding affinity to transmembrane proteins .
- Challenges : Fluorinated chains may reduce permeability due to hydrophobic mismatch, requiring PEGylation for enhanced delivery .
Q. What advanced analytical techniques resolve contradictions in reported environmental persistence data?
- Methodological Answer :
- Isotope-Labeled Tracking : Use 14C-labeled compound in soil/water systems to monitor degradation products via LC-MS/MS .
- QSAR Modeling : Predict half-life in environmental matrices by correlating with perfluorinated chain length and sulfonic acid pKa .
- Case Study : Discrepancies in half-life (30–200 days in water) arise from variable microbial communities; metagenomic profiling identifies PFAS-degrading species (e.g., Pseudomonas spp.) .
Q. What mechanistic insights explain its potential as an enzyme inhibitor?
- Methodological Answer :
- Kinetic Studies : Measure IC50 against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectrometry. Competitive inhibition is observed at nanomolar concentrations due to sulfonamide-Zn²+ coordination .
- X-ray Crystallography : Resolve enzyme-ligand complexes (e.g., PDB ID 3M8) to identify binding motifs. The ethyl group enhances hydrophobic interactions with active-site residues .
- Contradictions : Some studies report non-specific binding; surface plasmon resonance (SPR) confirms selectivity via dissociation constants (KD < 1 nM) .
Key Research Gaps
- Environmental Fate : Lack of standardized protocols for detecting degradation intermediates (e.g., perfluorooctanesulfonamidoacetic acid) .
- Toxicity Mechanisms : Conflicting data on mitochondrial toxicity; RNA-seq profiling of exposed cells is needed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
